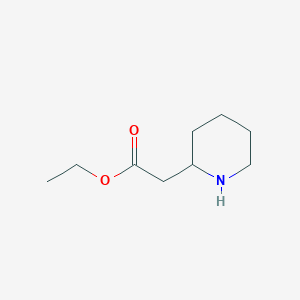

Ethyl piperidin-2-ylacetate

Description

Contextualization within Piperidine (B6355638) Alkaloid Research

The piperidine motif, a six-membered heterocycle with one nitrogen atom, is a ubiquitous structural element found in a vast array of natural products, particularly alkaloids. nih.govresearchgate.netencyclopedia.pub These naturally occurring compounds often display significant pharmacological activities. researchgate.netgla.ac.uk The piperidine ring is a key component in numerous pharmaceuticals, spanning over twenty drug classes, including analgesics, antipsychotics, and antihistamines. nih.govresearchgate.netijnrd.orgnih.gov

Piperidine-containing compounds are crucial building blocks in drug design and medicinal chemistry. nih.gov Their structure allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with varied biological effects. researchgate.netnih.govmdpi.com Ethyl piperidin-2-ylacetate and its phenyl analog fit within this research domain as synthetic derivatives that allow for the exploration of structure-activity relationships. The addition of a phenyl group, as seen in ethylphenidate, significantly influences the molecule's interaction with biological targets.

Historical Perspectives on its Investigation in Chemical and Biomedical Literature

The investigation into ethyl phenyl(piperidin-2-yl)acetate is closely linked to the research on its parent compound, methylphenidate (Ritalin). Methylphenidate was first synthesized in 1944 and identified as a stimulant in 1954. europeanreview.org

Ethylphenidate itself gained attention primarily as a metabolite formed in the body when methylphenidate and ethanol (B145695) are co-ingested. wikipedia.orgpsychonautwiki.org This transesterification process occurs in the liver and was first reported in human subjects in the late 1990s and early 2000s. psychonautwiki.org This discovery spurred further investigation into the pharmacology and pharmacokinetics of ethylphenidate. psychonautwiki.orgnih.govnih.gov

While early reports on the central nervous system activity of ethylphenidate appeared in the 1960s, showing it had about 80% of the potency of methylphenidate in certain animal models, it was its emergence as a "designer drug" in the 2010s that intensified research. nih.govregulations.gov The synthesis of its enantiomers for pharmacological study was also a significant area of investigation. psychonautwiki.orgraggeduniversity.co.uk

Classification and Nomenclature in Chemical and Pharmacological Contexts

The classification and naming of these compounds follow standard chemical and pharmacological conventions. The core structure is a piperidine ring attached to an ethyl acetate (B1210297) group.

Nomenclature and Identification:

The nomenclature for these compounds can be complex due to stereoisomerism. However, standard IUPAC names and various synonyms are used in the literature.

| Identifier | This compound | Ethyl phenyl(piperidin-2-yl)acetate (Ethylphenidate) |

| IUPAC Name | ethyl 2-(piperidin-2-yl)acetate | ethyl 2-phenyl-2-piperidin-2-ylacetate |

| Common Synonyms | This compound | Ethylphenidate, EPH, Ethyl phenyl(2-piperidinyl)acetate |

| CAS Number | 2739-99-3 | 57413-43-1 |

| Molecular Formula | C₉H₁₇NO₂ | C₁₅H₂₁NO₂ |

| Molecular Weight | 171.24 g/mol | 247.33 g/mol |

Sources: nih.govchemscene.comachemblock.comangene.inchemnet.comsvaklifesciences.com

Chemical and Pharmacological Classification:

Chemically, both compounds are classified as piperidine derivatives and ethyl esters. nih.govchemscene.comachemblock.com Pharmacologically, ethylphenidate is classified as a central nervous system (CNS) stimulant. wikipedia.orgfederalregister.gov It functions primarily as a norepinephrine-dopamine reuptake inhibitor, which means it blocks the transporter proteins responsible for removing these neurotransmitters from the synapse, thereby increasing their levels in the brain. wikipedia.org Due to its activity, ethylphenidate is categorized as a Schedule I substance in the United States, indicating it has no currently accepted medical use and a high potential for abuse. nih.govfederalregister.gov

| Classification Type | Ethyl phenyl(piperidin-2-yl)acetate (Ethylphenidate) |

| Chemical Class | Piperidines, Phenidates, Aralkylamines |

| Pharmacological Class | Central Nervous System Stimulant, Dopamine (B1211576) Uptake Inhibitor, Adrenergic Uptake Inhibitor |

| Legal Status (U.S.) | Schedule I Controlled Substance |

Sources: wikipedia.orgnih.govfederalregister.govfederalregister.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-piperidin-2-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h8,10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJLPOWVAACXJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401289790 | |

| Record name | 2-Piperidineacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2739-99-3 | |

| Record name | 2-Piperidineacetic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2739-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidineacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl Phenyl Piperidin 2 Yl Acetate and Its Analogs

General Strategies for Piperidine (B6355638) Ring Construction

The fundamental challenge in synthesizing substituted piperidines lies in the controlled formation of the heterocyclic ring. General strategies often involve the cyclization of a linear precursor containing a nitrogen atom and a reactive functional group at an appropriate distance.

Cyclization Approaches for Substituted Piperidines

A primary strategy for constructing the piperidine ring is through the intramolecular cyclization of acyclic precursors. nih.gov These methods are diverse and can be categorized by the type of bond being formed (C-N or C-C) and the nature of the reaction.

Common cyclization approaches include:

Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a widely used and robust method for forming the piperidine ring. nih.gov

Aza-Michael Reaction: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound provides a direct route to functionalized piperidones. nih.govacs.org A modular and diastereoselective approach has been developed using a reductive amination/aza-Michael reaction sequence to rapidly construct complex polysubstituted piperidines from simple precursors. acs.orgacs.org

Alkene Cyclization: The amination of alkenes represents a powerful tool for piperidine synthesis. For instance, gold(I)-catalyzed oxidative amination of non-activated alkenes has been shown to produce substituted piperidines. nih.gov Similarly, palladium-catalyzed enantioselective carboamination of alkenes offers a stereoselective route. nih.gov

Radical Cyclization: Free radical-mediated cyclizations offer a complementary approach, particularly for constructing highly substituted systems. These reactions often proceed under mild conditions and exhibit unique selectivity. nih.govacs.orgfigshare.com For example, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been reported as a novel method for creating 2,4,5-trisubstituted piperidines. nih.govacs.org

A variety of cyclization strategies have been developed, each with its own scope and limitations. The choice of method often depends on the desired substitution pattern and stereochemistry of the target molecule.

| Strategy | Key Transformation | Typical Precursor | Reference |

|---|---|---|---|

| Reductive Amination | Imine/Iminium ion reduction and cyclization | Amino-ketone/aldehyde | nih.gov |

| Aza-Michael Reaction | Intramolecular conjugate addition of an amine | Amino α,β-unsaturated ester/ketone | nih.govacs.org |

| Alkene Amination | Metal-catalyzed addition of an amine to an alkene | Alkenyl amine | nih.gov |

| Radical Cyclization | 6-exo cyclization of a nitrogen-tethered radical | Unsaturated halo-amine or equivalent | nih.govacs.org |

One-Pot Preparations of Cyclic Amines

One-pot syntheses are highly desirable as they improve efficiency by reducing the number of purification steps, saving time and resources. Several one-pot procedures for the synthesis of cyclic amines, including piperidines, have been developed. nih.gov

One such approach involves the chlorination of amino alcohols, which subsequently cyclize to form the desired cyclic amine. nih.gov This method circumvents the need for traditional protection-activation-cyclization-deprotection sequences. Another efficient one-pot, three-component reaction for creating dispiropyrrolidine derivatives involves the cycloaddition of azomethine ylides generated in situ, a strategy that could be adapted for piperidine synthesis. nih.gov

Furthermore, a highly enantioselective one-pot methodology for synthesizing piperidines involves the intramolecular reductive amination of N-Boc-protected aminoketones. nih.gov A modular "5 + 1" cyclization approach allows for the one-pot synthesis of 3,5-disubstituted piperidines through a reductive amination followed by an aza-Michael cyclization. acs.org These multi-component and sequential one-pot reactions represent a significant advancement in the streamlined synthesis of complex piperidine structures. nih.govresearchgate.net

Stereoselective Synthesis of Enantioenriched Piperidine Derivatives

The biological activity of piperidine-containing molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods to access enantioenriched piperidine derivatives is of paramount importance. acs.org

Asymmetric Catalysis in Piperidine Synthesis

Asymmetric catalysis offers one of the most efficient routes to enantiomerically pure compounds. acs.org In the context of piperidine synthesis, various catalytic asymmetric reactions have been established.

A notable example is the highly enantioselective [4 + 2] annulation of imines with allenes, catalyzed by a C2-symmetric chiral phosphepine, to furnish a range of functionalized piperidine derivatives with excellent stereoselectivity. acs.orgresearchgate.net Rhodium-catalyzed asymmetric reductive Heck reactions of aryl boronic acids and pyridine-1(2H)-carboxylates have also been employed to provide 3-substituted tetrahydropyridines, which can be reduced to chiral 3-substituted piperidines. nih.gov

Other successful approaches include:

Iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts using a P,N-ligand. nih.gov

Copper-catalyzed enantioselective δ C-H cyanation of acyclic amines, which, after reduction and cyclization, yields chiral piperidines through an unconventional (5+1) disconnection. nih.gov

A catalytic asymmetric deprotonation of N-Boc pyrrolidine, followed by aldehyde trapping and ring expansion, provides a concise route to chiral β-hydroxy piperidines. acs.org

| Reaction Type | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|

| [4 + 2] Annulation | Chiral Phosphepine | Functionalized Tetrahydropyridines | High enantioselectivity for a range of imines and allenes. | acs.orgresearchgate.net |

| Reductive Heck Reaction | Rhodium / Chiral Ligand | 3-Aryl-tetrahydropyridines | Access to enantioenriched 3-substituted piperidines. | nih.gov |

| Asymmetric Hydrogenation | Iridium / P,N-Ligand | Chiral Piperidines | Stereoselective reduction of pyridinium salts. | nih.gov |

| δ C-H Cyanation | Chiral Copper Catalyst | δ-Amino Nitriles (Piperidine precursors) | Radical relay mechanism for remote C-H functionalization. | nih.gov |

Stereoselective Cyclization Reactions

Stereoselective cyclization reactions are crucial for establishing the relative and absolute stereochemistry of substituents on the piperidine ring. These reactions can be either diastereoselective, controlling the relative configuration of newly formed stereocenters, or enantioselective, controlling the absolute configuration.

Diastereoselective approaches often rely on substrate control, where existing stereocenters in the acyclic precursor direct the stereochemical outcome of the cyclization. For example, a diastereoselective reductive amination/aza-Michael reaction sequence has been shown to produce polysubstituted N-(hetero)aryl piperidines with high diastereoselectivity. acs.orgacs.org The stereochemical outcome in these reactions can sometimes be influenced by reaction conditions, such as the presence of water. acs.org

Radical cyclizations have emerged as a powerful tool for stereoselective synthesis. A novel approach to 2,4,5-trisubstituted piperidines involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters. nih.govacs.org This method produces only two of the four possible diastereoisomers, with diastereomeric ratios ranging from 3:2 to 40:1, depending on the radical stabilizing group. nih.govacs.orgfigshare.com

In some cases, exceptional levels of stereocontrol can be achieved. For instance, the cyclization of a (triethylsilyl)vinyl-stabilized radical yields the corresponding piperidine as a single diastereoisomer. nih.govacs.org More recently, a boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes has been developed, delivering polysubstituted piperidines with high yield and diastereoselectivity. researchgate.net Additionally, cobalt(II)-porphyrin complexes have been shown to catalyze the formation of piperidines from linear aldehydes via carbene radical intermediates, involving a benzyl-radical formation followed by a radical-rebound ring closure. nih.gov These radical-based methods provide access to complex substitution patterns that can be challenging to obtain through traditional ionic pathways. researchgate.net

Nitro-Mannich/Reduction Cascades for Stereocontrol

A powerful strategy for the stereoselective synthesis of highly functionalized piperidine rings involves the use of nitro-Mannich/lactamization cascade reactions. beilstein-journals.orgnih.govnih.gov This approach allows for the rapid generation of molecular complexity and the controlled installation of multiple stereocenters. beilstein-journals.orgnih.gov The sequence typically begins with a γ-nitro ester starting material reacting with an imine, which can be pre-formed or generated in situ. d-nb.info

The core of this methodology is the nitro-Mannich reaction, which forms a new carbon-carbon bond and sets two new stereocenters. d-nb.info This is often followed by a subsequent lactamization step, creating a 5-nitropiperidin-2-one intermediate. beilstein-journals.org The stereochemical outcome of the cascade can be highly selective, yielding specific diastereomers. d-nb.info One of the significant advantages of this method is that the resulting nitro- and lactam-containing intermediates are amenable to a variety of further transformations. d-nb.info

Crucially, for the synthesis of substituted piperidines, the nitro group can be chemically manipulated in a controlled manner. beilstein-journals.org Reductive manipulation of the nitro group, along with reduction of the lactam carbonyl, provides access to the desired piperidine scaffold with defined stereochemistry. nih.gov This cascade approach has been successfully utilized in multi-component one-pot reactions, combining enantioselective Michael additions with the diastereoselective nitro-Mannich/lactamization cascade to produce highly enantioenriched piperidinones. nih.gov

Table 1: Key Features of Nitro-Mannich/Reduction Cascades in Piperidine Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Cascade (or domino) reaction involving a nitro-Mannich addition followed by lactamization. | beilstein-journals.org |

| Key Intermediates | Heavily decorated 5-nitropiperidin-2-ones. | nih.govnih.gov |

| Stereocontrol | Allows for the direct stereoselective synthesis of products with multiple stereocenters. | beilstein-journals.orgd-nb.info |

| Versatility | The nitro group and lactam carbonyl in the products can be selectively reduced. | nih.gov |

| Application | Used to install contiguous and fully substituted stereocenters in complex piperidines. | nih.gov |

Desymmetrization Approaches in Piperidine Synthesis

Desymmetrization is an efficient strategy for the asymmetric synthesis of piperidines, starting from achiral or meso precursors. nih.govacs.org This approach involves a chemical transformation that selectively modifies one of two or more equivalent functional groups in a symmetrical molecule, thereby introducing chirality and generating an enantiomerically enriched product. researchgate.net

Several desymmetrization tactics have been developed for piperidine synthesis. One notable method involves the enantioselective intramolecular aza-Michael reaction. rsc.org In this process, an achiral precursor containing both a nucleophilic amine and a prochiral α,β-unsaturated system is cyclized in the presence of a chiral catalyst, leading to the formation of an enantiomerically enriched disubstituted piperidine. rsc.org

Another powerful desymmetrization approach relies on the diastereoselective formation of a lactam to set the chiral centers. acs.org This has been applied in the synthesis of piperidinyl acetic acid γ-secretase modulators, demonstrating its utility in constructing complex, biologically active molecules. nih.govacs.org Catalytic, enantioselective methods are central to these strategies, allowing for the assembly of chiral piperidines from achiral building blocks. researchgate.net These methods represent a significant advance in synthetic efficiency, often shortening the number of steps required to access these important heterocyclic scaffolds. nih.gov

Esterification and Specific Functional Group Transformations

The final step in the synthesis of ethyl piperidin-2-ylacetate from its corresponding carboxylic acid is esterification. This transformation is crucial for modulating the pharmacokinetic and physicochemical properties of the final compound. A common and direct method for preparing esters like methylphenidate (the methyl ester analog) involves reacting the amino acid, α-phenyl-α-(2-piperidinyl)acetic acid, with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst. google.com

To drive the equilibrium towards the ester product, a water sequestrant, such as trimethyl orthoacetate, is often employed to remove the water formed during the reaction. google.com Historically, the esterification of related pyridine (B92270) carboxylic acids was performed using a strong acid catalyst like sulfuric acid. google.com However, purification in older methods required careful neutralization at low temperatures to prevent hydrolysis of the newly formed ester. google.com Modern methods, like the use of water sequestrants, offer a more efficient process. google.com

The process can be optimized by adding the water sequestrant after an initial period of esterification, allowing the reaction to proceed to completion. google.com The final ester product can then be isolated from the reaction mixture, often through precipitation or crystallization. google.com

Table 2: Comparison of Esterification Methods

| Method | Reagents | Key Feature | Reference |

|---|---|---|---|

| Acid Catalysis with Water Sequestrant | Amino acid, Alcohol (e.g., ethanol), Acid, Water Sequestrant (e.g., trimethyl orthoacetate) | Efficiently removes water to drive the reaction to completion. | google.com |

| Traditional Acid Catalysis | Pyridine carboxylic acid, Alcohol, Strong Acid (e.g., H₂SO₄) | Requires careful neutralization of the acid catalyst to prevent product hydrolysis. | google.com |

| Cyclic Process | Pyridine carboxylic acid, Alcohol, Strong acid salt of a pyridine carboxylic acid ester (as catalyst) | The residue from one batch is used as the catalyst for the next, reducing catalyst cost. | google.com |

Analog Synthesis Strategies

The synthesis of analogs of ethyl phenyl(piperidin-2-yl)acetate is a key aspect of medicinal chemistry research, aimed at optimizing biological activity and drug-like properties. Strategies focus on modifying the aromatic ring, the alkyl chain of the ester, and the nature of the functional group itself.

Modifying the phenyl ring of ethyl phenyl(piperidin-2-yl)acetate is a common strategy to explore structure-activity relationships (SAR). The synthesis of these analogs often involves the alkylation of 2-bromopyridine (B144113) with anions derived from various substituted phenylacetonitriles. acs.org This approach allows for the introduction of a wide range of substituents, such as halogens (bromo, chloro) or other groups, at the ortho, meta, and para positions of the phenyl ring. acs.org

Research on methylphenidate analogs has shown that the position of the substituent significantly impacts biological potency. acs.org Generally, ortho-substituted compounds were found to be much less potent than the corresponding meta- and para-substituted derivatives. acs.org For instance, the m-bromo substituted analog of threo-methylphenidate was 20-fold more potent than the parent compound in binding assays, while the m,p-dichloro analog was 32-fold more potent in dopamine (B1211576) uptake inhibition. acs.org This highlights the sensitivity of the molecule's biological activity to the electronic and steric properties of the aromatic substituent.

Modifications to the alkyl portions of the molecule, particularly the ester group, provide another avenue for analog synthesis. The ester functional group can be varied by using different alcohols during the esterification step. For example, while methylphenidate is the most well-known, analogs with ethyl, propyl, or other alkyl esters can be synthesized by reacting α-phenyl-α-(2-piperidinyl)acetic acid with the corresponding alcohol (ethanol, propanol, etc.) under acidic conditions. google.com

These modifications can have significant implications for the compound's properties, including its rate of hydrolysis, metabolic stability, and lipophilicity, which in turn affect its pharmacokinetic profile. The synthesis of a series of piperidine ring-modified analogs has also been explored to further probe the SAR of this scaffold. acs.org

In the broader context of drug design and scaffold optimization, the strategic replacement of an amide bond with an ester bond is a recognized tactic to improve a molecule's properties. nih.govchemrxiv.org While amides and esters are isosteric to a degree, they have distinct chemical properties. The amide N-H group is a hydrogen bond donor, a property that can increase intermolecular interactions but also negatively impact cell membrane permeability. nih.gov

Replacing an amide with an ester eliminates this hydrogen bond donor capability, which can significantly improve passive membrane permeability. nih.govchemrxiv.org This strategy has been successfully employed in the optimization of PROTACs (Proteolysis Targeting Chimeras) and cyclic peptides. nih.govchemrxiv.org Studies have shown that in matched pairs, the ester-containing compound often exhibits improved permeability and, consequently, enhanced cellular activity, even if its binding affinity is slightly weaker than its amide counterpart. nih.gov However, a potential drawback is that esters are typically more susceptible to hydrolysis by plasma esterases, which can impact in vivo efficacy. nih.gov Therefore, the decision to make an amide-to-ester substitution involves a careful balance of permeability, stability, and target engagement.

Pharmacological Investigations and Biological Activities of Ethyl Phenyl Piperidin 2 Yl Acetate

Central Nervous System Activity

Ethylphenidate acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), which means it blocks the transporter proteins responsible for clearing these neurotransmitters from the synaptic cleft, thereby increasing their available levels in the brain. wikipedia.orgservice.gov.uk The catecholaminergic activity of racemic ethylphenidate is attributed to its d-threo-(R,R)-isomer. nih.govresearchgate.net

Dopamine (B1211576) Reuptake Inhibition Mechanisms and Potency

Ethylphenidate is a potent inhibitor of the dopamine transporter (DAT). nih.govregulations.gov This inhibition is considered the primary mechanism for its stimulant effects. wikipedia.org Studies using human embryonic kidney (HEK) cells expressing human DAT have shown that ethylphenidate potently inhibits dopamine reuptake. nih.govnih.gov The racemic form of ethylphenidate has a reported inhibitory concentration (IC50) for dopamine uptake of 0.61 µM. regulations.gov

Research has demonstrated that the different stereoisomers of ethylphenidate possess varied potencies. The dextrorotary enantiomer, d-ethylphenidate, is significantly more potent at inhibiting the dopamine transporter (Ki = 27 nM) than the racemic mixture (Ki = 95 nM), while the levorotary enantiomer, l-ethylphenidate (B12724745) (Ki = 1730 nM), is largely inactive. regulations.govnih.gov In functional assays, d-ethylphenidate exhibited a low nanomolar DAT IC50 potency of 27 nM, which is comparable to d-methylphenidate (23 nM). nih.gov

Norepinephrine (B1679862) Transporter Interactions

Ethylphenidate also interacts with the norepinephrine transporter (NET), but with significantly less potency compared to its action on DAT. wikipedia.orgresearchgate.net Monoamine transporter binding studies have reported a binding affinity (Ki) for ethylphenidate at norepinephrine transporters of 4.9 ± 0.7 µM. regulations.gov In functional assays measuring norepinephrine uptake inhibition, ethylphenidate showed an IC50 of 0.81 µM. regulations.gov This is about 6.75-fold less potent than methylphenidate (IC50 = 0.12 µM). regulations.gov

A distinct difference in potency between the dextrorotary isomers of ethylphenidate and methylphenidate is evident at the NET. While d-methylphenidate shows high potency with an IC50 of 39 nM, d-ethylphenidate is seven times less active, with an IC50 of 290 nM. nih.gov This difference is even more pronounced in binding affinities, where the Ki value for d-ethylphenidate at the NET is 18-fold higher (3,700 nM) than that of d-methylphenidate (206 nM), indicating weaker binding. nih.gov This demonstrates that ethylphenidate is considerably more selective for the dopamine transporter over the norepinephrine transporter when compared to methylphenidate. wikipedia.orgnih.gov

Serotonin (B10506) Reuptake Inhibition Profiles

Ethylphenidate displays very low affinity for the serotonin transporter (SERT). nih.govcore.ac.uk Binding affinity studies have shown that its Ki value for the serotonin transporter is greater than 30 µM, indicating negligible interaction at pharmacologically relevant concentrations. regulations.gov This lack of significant activity at SERT is a common feature among phenidate-class stimulants, which are highly selective for catecholamine transporters. core.ac.uknih.gov For comparison, cocaine, another reuptake inhibitor, binds to the serotonin transporter with a much higher affinity (Ki = 0.87 ± 0.04 µM). regulations.gov

Neurotransmitter Level Modulation in Experimental Models

In experimental models, ethylphenidate has been shown to increase extracellular levels of dopamine and norepinephrine. nih.gov Using fast-scan cyclic voltammetry in rat brain slices, 1 µM ethylphenidate was found to double the electrically evoked efflux of both dopamine in the nucleus accumbens and norepinephrine in the bed nucleus of the stria terminalis. nih.gov However, these studies also suggest that ethylphenidate is a less potent dopamine transporter inhibitor than methylphenidate, which produced a four-fold increase in dopamine efflux at a 10 µM concentration. nih.gov The mechanism of action is consistent with a pure uptake blocker, as studies have shown it does not cause transporter-mediated monoamine efflux, distinguishing it from amphetamine-like releasing agents. core.ac.uknih.gov In vivo studies in mice have demonstrated that ethylphenidate administration leads to increased locomotor activity, a behavioral indicator of central stimulant effects, which is consistent with its action as a dopamine and norepinephrine reuptake inhibitor. researchgate.netnih.govacs.org

Receptor Interaction Studies

Affinity for Dopamine Transporter (DAT) in Cellular Assays

Cellular assays are crucial for quantifying the interaction between a compound and its molecular target. For ethylphenidate, these assays confirm its high affinity for the dopamine transporter (DAT). nih.govregulations.gov Radioligand binding assays using human embryonic kidney (HEK-293) cells transfected to express the human DAT are a standard method. biomolther.org In these assays, the ability of ethylphenidate to displace a radioactive ligand, such as [3H]WIN 35,428, from the transporter is measured to determine its binding affinity (Ki). nih.gov

Studies have reported a Ki value for racemic ethylphenidate at the human DAT of 0.081 ± 0.007 µM (or 81 nM). regulations.gov This affinity is comparable to that of methylphenidate (Ki = 70 nM) and greater than that of cocaine (Ki = 200 nM). regulations.gov Further investigation into the enantiomers revealed that the d-threo isomer (d-ethylphenidate) is the most active component, with a DAT binding affinity (Ki) of 27 nM. regulations.gov In contrast, the l-threo isomer is largely inactive. regulations.gov These cellular assays confirm that ethylphenidate is a high-potency ligand for the dopamine transporter, with its pharmacological activity residing primarily in the d-enantiomer. nih.govregulations.gov

Interactive Data Table: Monoamine Transporter Inhibition

This table summarizes the in vitro potency of Ethyl Phenyl(piperidin-2-yl)acetate and reference compounds at inhibiting the dopamine (DA), norepinephrine (NE), and serotonin (5-HT) transporters.

| Compound | Transporter | IC50 (µM) |

| Ethyl Phenyl(piperidin-2-yl)acetate | DAT | 0.61 regulations.gov |

| NET | 0.81 regulations.gov | |

| Methylphenidate | DAT | 0.13 regulations.gov |

| NET | 0.12 regulations.gov | |

| Cocaine | DAT | 0.9 regulations.gov |

| NET | 0.48 regulations.gov | |

| SERT | - |

IC50: Half maximal inhibitory concentration. A lower value indicates greater potency. DAT: Dopamine Transporter; NET: Norepinephrine Transporter; SERT: Serotonin Transporter.

Interactive Data Table: Transporter Binding Affinity

This table presents the binding affinities (Ki) of Ethyl Phenyl(piperidin-2-yl)acetate and related compounds for the dopamine, norepinephrine, and serotonin transporters.

| Compound | DAT Ki (µM) | NET Ki (µM) | SERT Ki (µM) |

| Ethyl Phenyl(piperidin-2-yl)acetate | 0.081 regulations.gov | 4.9 regulations.gov | >30 regulations.gov |

| Methylphenidate | 0.070 regulations.gov | 0.50 regulations.gov | >22 regulations.gov |

| Cocaine | 0.20 regulations.gov | 1.6 regulations.gov | 0.87 regulations.gov |

Ki: Inhibitory constant. A lower value indicates stronger binding affinity. DAT: Dopamine Transporter; NET: Norepinephrine Transporter; SERT: Serotonin Transporter.

Sigma Receptor Ligand Properties and Selectivity

The piperidine (B6355638) scaffold is a key structural feature in many ligands that bind to sigma receptors (σR). wikipedia.org Sigma receptors, which are divided into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are intracellular proteins found in various tissues, including the brain, liver, and heart. wikipedia.orgsigmaaldrich.com They are implicated in a range of cellular functions and are considered therapeutic targets for neuropsychiatric disorders and cancer. sigmaaldrich.com

Direct binding studies on Ethyl phenyl(piperidin-2-yl)acetate are limited in publicly available research. However, extensive research on its close structural analog, Methylphenidate, provides significant insights. Competitive binding assays have demonstrated that Methylphenidate can bind to the σ₁ receptor. researchgate.netnih.gov These studies revealed that Methylphenidate binds competitively to σ₁ receptors with an inhibition constant (Ki) of approximately 14.91 µM. nih.gov This interaction is functionally relevant, as research indicates that Methylphenidate's ability to enhance NMDA-receptor responses in the medial prefrontal cortex is mediated by the σ₁ receptor. researchgate.netnih.gov This novel mechanism may contribute to its stimulant and potential psychiatric side effects. researchgate.net The structural similarity between Methylphenidate and Ethyl phenyl(piperidin-2-yl)acetate, differing only by an ethyl versus a methyl ester group, suggests that Ethyl phenyl(piperidin-2-yl)acetate likely shares this affinity for the σ₁ receptor.

Table 1: Sigma-1 Receptor Binding Affinity of Methylphenidate

| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Methylphenidate | Sigma-1 (σ₁) | 14.91 ± 4.22 µM | nih.gov |

Potential Therapeutic Applications in Preclinical Research

Neurodegenerative Disease Research (e.g., Alzheimer's, Parkinson's)

The potential utility of Ethyl phenyl(piperidin-2-yl)acetate in neurodegenerative diseases is primarily inferred from studies on Methylphenidate. Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss and complex symptoms. researchgate.net

In the context of Alzheimer's disease (AD), research has focused on symptomatic treatment. Apathy is a common and debilitating neuropsychiatric symptom in AD. alzheimers.gov Multiple clinical trials, including the Apathy in Dementia Methylphenidate Trial 2 (ADMET 2), have investigated the use of Methylphenidate to treat apathy in AD patients. alzheimers.govpsychiatrist.comnih.gov These studies found that Methylphenidate can provide a modest but significant reduction in apathy scores over several months, appearing to be a selective agent for this symptom with minimal impact on other neuropsychiatric domains. alzheimers.govnih.gov While cognitive measures did not show significant improvement, the targeted effect on apathy suggests a potential role for such compounds in managing specific behavioral aspects of AD. alzheimers.govexplorationpub.com

In Parkinson's disease (PD), research has explored Methylphenidate for both motor and non-motor symptoms. PD is characterized by dopamine deficiency, and because Methylphenidate enhances dopaminergic stimulation, it has been proposed as a potential symptomatic therapy. nih.gov Studies have investigated its use for treating gait impairment, freezing of gait, and reducing tremors. michaeljfox.orgclinicaltrials.gov Some findings suggest that adjunctive Methylphenidate can enhance the motor effects of standard treatments like Levodopa and may help with treatment-resistant tremors. athenaeumpub.com Long-term case studies have even explored its use as a monotherapy to control symptoms and counteract the adverse effects of traditional anti-Parkinsonian drugs. athenaeumpub.comresearchgate.net

Beyond symptomatic treatment, compounds containing the piperidine scaffold have been investigated for direct neuroprotective effects, which could be relevant for slowing disease progression. thieme-connect.com

Anticancer Activity Research and Cytotoxic Effects

The piperidine ring is a prevalent scaffold in the design of new anticancer agents, and various derivatives have been evaluated for their cytotoxic properties against human cancer cell lines. nwmedj.org While direct studies on the anticancer activity of Ethyl phenyl(piperidin-2-yl)acetate are not prominent, research on structurally related compounds provides a basis for its potential in this area.

Novel piperidine and piperazine (B1678402) derivatives have been synthesized and tested for their cytotoxic effects. For example, a series of arylpiperazine derivatives containing a saccharin (B28170) moiety showed excellent selective activity against prostate cancer cell lines, including PC-3, LNCaP, and DU145. nih.gov Some of these compounds exhibited potent activity with half-maximal inhibitory concentration (IC₅₀) values below 2 µM. nih.gov Similarly, other studies have evaluated N-substituted piperidine structures against breast cancer (T47d), ovarian cancer (OVCAR3), and Burkitt's lymphoma (CA46) cell lines, identifying compounds with notable activity. mdpi.com

Furthermore, research on related heterocyclic systems, such as ethyl 4-oxo-2-iminothiazolidin-5-ylidene acetate (B1210297) derivatives, which can be synthesized using piperidine-containing reactants, has demonstrated significant cytotoxicity. One such derivative displayed excellent activity against human liver cancer (HepG2) and breast cancer (MCF-7) cell lines, with IC₅₀ values of 0.88 µM and 0.80 µM, respectively. sioc-journal.cn These findings indicate that the introduction of electron-withdrawing groups on the aromatic rings of these structures is often beneficial for enhancing anticancer activity. sioc-journal.cn

The collective data suggest that the piperidine scaffold, a core component of Ethyl phenyl(piperidin-2-yl)acetate, is a promising framework for developing novel cytotoxic agents.

Table 2: Cytotoxic Activity of Related Piperidine and Thiazolidine Derivatives

| Compound Type | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| N-substituted piperidine (Compound 6a) | T47d (Breast Cancer) | 16.5 µM | mdpi.com |

| N-substituted piperidine (Compound 6a) | OVCAR3 (Ovarian Cancer) | 27.9 µM | mdpi.com |

| Arylpiperazine-saccharin derivative (Compound 4) | DU145 (Prostate Cancer) | 1.28 µM | nih.gov |

| Arylpiperazine-saccharin derivative (Compound 6) | PC-3 (Prostate Cancer) | 4.84 µM | nih.gov |

| Ethyl 4-oxo-2-iminothiazolidin-5-ylidene acetate derivative (Compound 4r) | HepG2 (Liver Cancer) | 0.88 µM | sioc-journal.cn |

| Ethyl 4-oxo-2-iminothiazolidin-5-ylidene acetate derivative (Compound 4r) | MCF-7 (Breast Cancer) | 0.80 µM | sioc-journal.cn |

Cholinesterase Inhibition Studies

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease, aimed at increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. core.ac.ukmdpi.com The piperidine moiety is a cornerstone in the design of many potent cholinesterase inhibitors, most notably in the FDA-approved drug Donepezil, which features a benzylpiperidine group. explorationpub.com

Numerous studies have synthesized and evaluated various piperidine derivatives for their ability to inhibit AChE and BChE. core.ac.uknih.gov For instance, a series of arecoline-4-thiazolidinone derivatives incorporating a piperidine nucleus were tested for cholinesterase inhibition. One compound, featuring a fluorine atom on a benzene (B151609) sulfonyl group attached to the piperidine ring, showed the most potent activity with an IC₅₀ value of 6.62 µM for AChE and 13.78 µM for BChE. core.ac.uk This highlights that substitutions on the piperidine ring play a critical role in inhibitory potency. core.ac.uk

In another study, phenoxyethyl piperidine derivatives were evaluated, with one compound demonstrating potent and selective inhibition of AChE with an IC₅₀ value of 0.5 µM. nih.gov Other derivatives in the same series acted as dual inhibitors, affecting both AChE and BChE. nih.gov The structure-activity relationship (SAR) from this research confirmed that the piperidinyl moiety is a key contributor to AChE inhibitory activity. nih.gov Although specific cholinesterase inhibition data for Ethyl phenyl(piperidin-2-yl)acetate is not available, its core piperidine structure is a well-established pharmacophore for this biological target.

Table 3: Cholinesterase Inhibitory Activity of Related Piperidine Derivatives

| Compound Series | Enzyme | Most Potent IC₅₀ (µM) | Reference |

|---|---|---|---|

| Arecoline-4-thiazolidinone-piperidine derivatives | AChE | 6.62 | core.ac.uk |

| Arecoline-4-thiazolidinone-piperidine derivatives | BChE | 13.78 | core.ac.uk |

| Phenoxyethyl piperidine derivatives | AChE | 0.5 | nih.gov |

| Phenoxyethyl piperidine derivatives (dual inhibitor) | BChE | 2.5 | nih.gov |

| Phthalimide-piperazine derivatives (Donepezil-like) | AChE | 16.42 | nih.gov |

Anti-inflammatory and Antioxidant Properties (in related thiadiazolidine derivatives)

Thiadiazole and its reduced form, thiadiazolidine, are heterocyclic scaffolds known for a wide array of pharmacological activities, including anti-inflammatory and antioxidant effects. derpharmachemica.com Research has explored the synthesis of hybrid molecules that combine the piperidine ring with a thiadiazole or related triazole nucleus to leverage the biological potential of both structures.

One study detailed the synthesis of novel triazolidine-2-thione analogues which were evaluated for their anti-inflammatory and antioxidant properties. bohrium.com The anti-inflammatory activity was assessed via the inhibition of albumin denaturation, while the antioxidant potential was measured using a DPPH free radical scavenging assay. Several of the synthesized compounds showed high anti-inflammatory activity, and one triazolidine (B1262331) analogue was identified as the most active antioxidant, with 79% inhibition in the protein denaturation assay. bohrium.com

Other research has focused on 1,3,4-thiadiazole (B1197879) derivatives, which are reported to possess anti-inflammatory and antioxidant activities among other biological functions. derpharmachemica.com The planar structure of the piperidine ring allows for substitutions that can enhance these properties. nwmedj.org For example, piperine, an alkaloid containing a piperidine ring, is known for its potent antioxidant activity due to its ability to quench free radicals. nwmedj.org The combination of these heterocyclic systems in single molecular entities represents a strategy to develop new agents with potential therapeutic value in conditions associated with inflammation and oxidative stress. bohrium.comirjpms.com

Analgesic Activity (in related piperidine derivatives)

The piperidine ring is a fundamental pharmacophore for analgesic agents, most famously as a core component of potent opioid analgesics like pethidine and fentanyl. longdom.orginnovareacademics.in The structure-activity relationship (SAR) of morphine itself revealed that the piperidine ring is essential for its analgesic activity. longdom.org Consequently, extensive research has been dedicated to synthesizing and evaluating novel piperidine derivatives for their pain-relieving potential. longdom.orgnih.gov

Studies have shown that synthetic quaternary salts of alkyl piperidines exhibit varying degrees of analgesic activity, often comparable to or exceeding that of the standard drug pethidine. nih.gov The analgesic potential of these compounds is typically evaluated in preclinical models, such as the tail-immersion or hot-plate tests in mice. longdom.orginnovareacademics.in The mechanism of action is often linked to interaction with opioid receptors, particularly the mu-opioid receptor (MOR). longdom.org

SAR studies have provided valuable insights into optimizing the analgesic effects. For instance, the substitution of a methyl group at the nitrogen atom of the piperidine ring has been shown to significantly enhance analgesic potency. wisdomlib.org In one study, derivatives of 4-piperidinopiperidine (B42443) and 4-aminomethylpiperidine were synthesized and evaluated. Several compounds emerged as highly potent analgesic agents, with some demonstrating a longer duration of action than standard drugs. longdom.org Another study on 1-(arylacetyl)-2-(aminomethyl)piperidine derivatives identified compounds with exceptionally high selectivity and potency for the kappa-opioid receptor, being significantly more potent than morphine in animal models. drugbank.com These findings underscore that the piperidine scaffold is a highly versatile and promising platform for the development of novel analgesics.

Table 4: Analgesic Potency of Related Piperidine Derivatives

| Compound Series/Derivative | Target/Assay | Potency/Effect | Reference |

|---|---|---|---|

| (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine | Kappa-opioid receptor | Ki = 0.24 nM | drugbank.com |

| (2S)-1-[4-(trifluoromethyl)phenyl]acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine | Kappa-opioid receptor | Ki = 0.57 nM | drugbank.com |

| 4-piperidinopiperidine derivative (PP1) | Tail-immersion test | Potent analgesia at 50 mg/kg | longdom.org |

| 4-aminomethylpiperidine derivative (AMP5) | Tail-immersion test | Potent analgesia at low doses (0.1-1 mg/kg) | longdom.org |

| 4-(4′-Chlorophenyl)-4-hydroxy piperidine derivative | Eddy's hot plate method | Significant analgesic response | innovareacademics.in |

NLRP3 Inflammasome Inhibition (in related piperidine derivatives)

The NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome is a crucial component of the innate immune system. orscience.ru Its dysregulation is linked to a variety of inflammatory conditions. orscience.ruresearchgate.net Consequently, the inhibition of the NLRP3 inflammasome has become a significant target for therapeutic intervention. orscience.ruresearchgate.net Research into various chemical scaffolds has revealed that piperidine-containing compounds can act as potent inhibitors of the NLRP3 inflammasome.

A notable strategy in the discovery of NLRP3 inhibitors has been the hybridization of natural product scaffolds with piperidine moieties. nih.govacs.org For instance, a series of compounds was developed by combining the structure of Tanshinone I, a natural product, with a piperidine ring. nih.govacs.org This approach led to the identification of several potent and selective NLRP3 inflammasome inhibitors. nih.govacs.org Mechanistic studies showed that these piperidine-containing Tanshinone I derivatives were capable of blocking the degradation of the NLRP3 protein and inhibiting the oligomerization of apoptosis-associated speck-like proteins, which is a critical step in inflammasome activation. researchgate.netnih.govacs.org

Further research has identified other piperidine-containing molecules with NLRP3 inhibitory activity. For example, emlenoflast (B3324884) and selnoflast (B10829408) are orally available compounds where a substituted pyrazole (B372694) and piperidine groups have been incorporated, demonstrating promising clinical efficacy in adults with cryopyrin-associated periodic syndromes (CAPS). preprints.org These findings underscore the potential of the piperidine scaffold in the design of novel NLRP3 inflammasome inhibitors for treating a range of inflammatory diseases. researchgate.netpreprints.org

Table 1: Examples of Piperidine Derivatives with NLRP3 Inflammasome Inhibitory Activity

| Compound/Series | Description | Mechanism of Action | Reference |

|---|---|---|---|

| Tanshinone I - Piperidine Hybrids | Scaffold hybrid of the natural product Tanshinone I and piperidine. | Inhibit NLRP3 protein degradation and block oligomerization of apoptosis-associated speck-like proteins. | nih.gov, acs.org, researchgate.net |

| Emlenoflast | Orally available inhibitor with a piperidine group. | NLRP3 inflammasome inhibition. | preprints.org |

Molecular Mechanisms of Action

The biological effects of ethyl phenyl(piperidin-2-yl)acetate, also known as ethylphenidate, are primarily attributed to its interactions with specific molecular targets within the central nervous system. smolecule.com Its mechanism of action involves the modulation of key neurotransmitter systems. regulations.govwikipedia.org

Enzyme Inhibition/Activation Pathways

While the primary mechanism of ethyl phenyl(piperidin-2-yl)acetate is not centered on direct enzyme inhibition in the classical sense, its metabolic pathway is crucial to its pharmacokinetics. The compound is metabolized in the liver, primarily through de-esterification by carboxylesterase CES1A1, into its inactive metabolite, ritalinic acid. drugbank.com This enzymatic process governs the duration of the compound's action.

Research on structurally related piperidine derivatives has shown a broader range of enzyme inhibition properties. For example, certain 1,2,4-triazole-bearing piperidine analogues have been synthesized and evaluated for their inhibitory potential against various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). acs.org Another study on 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione suggests that compounds with piperidine rings can exhibit enzyme inhibitory properties, highlighting the potential for this chemical class to interact with enzymatic targets. However, the primary pharmacological activity of ethyl phenyl(piperidin-2-yl)acetate itself is not defined by this type of enzyme inhibition but rather by its action on neurotransmitter transporters. regulations.gov

Interaction with Cellular and Subcellular Biomolecules and Molecular Targets

The principal molecular mechanism of ethyl phenyl(piperidin-2-yl)acetate involves its function as a norepinephrine and dopamine reuptake inhibitor. wikipedia.orgdrugbank.com It binds to and blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET). regulations.govwikipedia.org This action prevents the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby increasing their extracellular levels and prolonging their signaling activity. smolecule.comdrugbank.com

Studies have indicated that ethyl phenyl(piperidin-2-yl)acetate is more potent at the dopamine transporter compared to the norepinephrine transporter. regulations.gov Its binding affinity and activity at these transporters are comparable to its well-known analog, methylphenidate. regulations.govwikipedia.org The interaction with these transporter proteins is stereospecific, meaning different stereoisomers of the compound can have varied pharmacological profiles. The (R,R)-stereoisomer is noted to be critical for its biological activity. This interaction with monoamine transporters is the fundamental basis for its stimulant effects on the central nervous system. regulations.govnih.gov

Table 2: Molecular Targets of Ethyl Phenyl(piperidin-2-yl)acetate

| Molecular Target | Type of Interaction | Consequence of Interaction | Reference |

|---|---|---|---|

| Dopamine Transporter (DAT) | Reuptake Inhibition | Increased synaptic dopamine levels | smolecule.com, regulations.gov, wikipedia.org |

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis

The biological function of a flexible molecule such as Ethyl piperidin-2-ylacetate is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds. The piperidine (B6355638) ring, similar to cyclohexane, typically adopts a low-energy chair conformation to minimize steric and torsional strain. nih.gov However, the presence of substituents and the nitrogen heteroatom introduces complexities to its conformational landscape.

To map the conformational landscape of this compound, computational chemists employ a range of methods, primarily molecular mechanics (MM) and molecular orbital (MO) methods.

Molecular Mechanics (MM): MM methods use classical physics to model molecules as a collection of atoms held together by springs. The energy of a given conformation is calculated using a force field, which is a set of parameters that define the energy cost of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). By systematically rotating the flexible bonds of this compound and calculating the energy of each resulting structure, a potential energy surface can be generated. This surface reveals the low-energy, stable conformations (local minima) and the energy barriers between them. Methods like MM2 and MM3 are utilized for such gas-phase conformational studies. datasciencebase.com The lowest energy conformations generated by molecular mechanics are often used for further analysis, such as 3D shape assessment. stackexchange.comberkeley.edu

Molecular Orbital (MO) Methods: MO methods, which are based on quantum mechanics, provide a more accurate description of the electronic structure of a molecule. These methods can be broadly categorized as semi-empirical or ab initio. Density Functional Theory (DFT) is a widely used ab initio method that has proven effective in studying the conformational preferences of piperidine derivatives. nih.gov For instance, the M06-2X level of theory, a DFT method, has been used to accurately calculate the energy differences between axial and equatorial conformers of substituted piperidines, providing insights that agree well with experimental data. nih.govopenbiochemistryjournal.com These quantum mechanical calculations are more computationally expensive than MM methods but offer higher accuracy, especially for understanding subtle electronic effects that influence conformation.

For a flexible molecule like this compound, methods like Molecular Dynamics (MD) simulations can generate vast ensembles of conformations, often called trajectories. sobereva.com Analyzing these large, high-dimensional datasets to identify distinct conformational families requires powerful data reduction techniques. Singular Value Decomposition (SVD) is a robust mathematical technique used for this purpose, often as the core engine of Principal Component Analysis (PCA). berkeley.edunih.govnih.gov

The process involves these steps:

Generate a Conformational Ensemble: An MD simulation is performed to generate a trajectory file containing thousands or millions of "snapshots" of the molecule's structure over time.

Construct a Covariance Matrix: The atomic coordinates from the trajectory are used to build a covariance matrix. This matrix describes the correlated motion between pairs of atoms; large values indicate that two atoms tend to move together in the same or opposite directions. bahargroup.org

Apply SVD: SVD is used to decompose the covariance matrix. berkeley.edunih.gov This decomposition yields a set of eigenvectors (principal components) and corresponding eigenvalues. The eigenvectors represent the collective or dominant modes of motion in the molecule, while the eigenvalues indicate the extent of motion along each of these modes. bahargroup.org

Dimensionality Reduction and Clustering: Typically, the first few principal components capture the majority of the conformational variance. researchgate.net By projecting the entire trajectory onto the first two or three principal components, a low-dimensional map of the conformational landscape is created. nih.gov In this map, conformations that are structurally similar will cluster together, allowing for the straightforward identification and grouping of the molecule's most populated conformational states. stackexchange.comnih.gov This approach effectively simplifies the complex dynamics into a manageable number of representative structures.

Substituents on the piperidine ring play a critical role in determining its preferred conformation. For this compound, the ethyl acetate (B1210297) group at the C2 position and the hydrogen atom on the nitrogen are the key determinants.

Generally, substituents on a six-membered ring prefer an equatorial position to minimize steric clashes with axial atoms, known as 1,3-diaxial interactions. stackexchange.com However, other electronic and steric factors can override this preference. In the case of a 2-substituted piperidine, the orientation of the substituent is influenced by a phenomenon known as pseudoallylic strain (or A1,3 strain). stackexchange.comnih.gov When the nitrogen atom's lone pair is involved in conjugation (e.g., in an N-acyl or N-aryl piperidine), the C-N bond gains partial double-bond character, forcing the 2-substituent into an axial orientation to avoid steric repulsion. nih.govopenbiochemistryjournal.com

For this compound, while the nitrogen is a simple amine, the interplay between the N-H bond and the C2-substituent is crucial. The equatorial conformation of the N-H group is generally found to be more stable. nih.gov The C2-ethyl acetate substituent's preference will depend on a balance between minimizing 1,3-diaxial strain (favoring equatorial) and avoiding other steric interactions. Studies on similar methyl pipecolinates show that the conformational preference is a delicate balance of these effects. stackexchange.comberkeley.edu

| Substituent/Interaction | Favored Position | Governing Principle | Reference |

|---|---|---|---|

| General Alkyl Substituent | Equatorial | Minimization of 1,3-diaxial steric strain. | stackexchange.com |

| N-H bond | Equatorial | Greater stability in the gas phase and nonpolar solvents. | nih.gov |

| 2-Substituent (N-Acyl Piperidine) | Axial | Pseudoallylic (A1,3) strain due to C-N partial double-bond character. | nih.govopenbiochemistryjournal.com |

| Fluorine Substituent | Axial | Stabilizing electrostatic interactions (e.g., C-F···N+) and hyperconjugation. | nih.govnih.gov |

Structure Activity Relationship Sar Investigations of Ethyl Phenyl Piperidin 2 Yl Acetate Analogs

Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity

The piperidine ring is a fundamental component of many biologically active compounds, and its substitution pattern significantly dictates the molecule's pharmacological properties. mdpi.com The conformational flexibility of the piperidine ring allows it to adapt to the hydrophobic pockets of various receptors. mdpi.com

Positional Isomerism (e.g., Piperidin-2-yl vs. Piperidin-4-yl Derivatives)

The position of the acetate (B1210297) group on the piperidine ring is a critical determinant of biological activity. While direct comparative studies on the 2-yl and 4-yl isomers of ethyl piperidinylacetate are not extensively documented, research on related structures provides valuable insights. For instance, studies on piperidine-based compounds have shown that altering the substitution from position 4 to position 3 can change the binding affinity for G protein-coupled receptors. smolecule.com

In the broader context of piperidine derivatives, the position of substituents is known to influence interactions with various biological targets. For example, research on other piperidine-containing molecules has demonstrated that positional changes can significantly impact antimicrobial, antiviral, and anticancer activities. smolecule.com The piperidine ring itself is a key pharmacophore that can mimic natural substrates, and the spatial arrangement of its substituents is crucial for effective binding to enzymes or receptors. smolecule.com

| Compound | Positional Isomer | Reported Biological Activity/Significance |

| Ethyl 2-(piperidin-2-yl)acetate | 2-yl | Serves as a core structure for more complex biologically active molecules. |

| Ethyl 2-(piperidin-4-yl)acetate | 4-yl | Investigated for potential antimicrobial, neuroprotective, and anticancer properties. smolecule.com |

Stereochemical Influences on Receptor Interaction and Selectivity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds containing a piperidine ring. The different spatial arrangements of substituents can lead to significant variations in how the molecule interacts with its biological target. For ethyl piperidin-2-ylacetate, which possesses a chiral center at the 2-position of the piperidine ring and another at the alpha-carbon of the acetate group, four possible stereoisomers exist.

Role of Ester Moiety Modifications on Pharmacological Profile

The ester group in this compound is a key functional group that can be modified to alter the compound's pharmacokinetic and pharmacodynamic properties. The nature of the alcohol component of the ester can influence factors such as solubility, metabolic stability, and potency.

Research on related piperidine-2-carboxylate derivatives has shown that varying the ester group can have a significant impact on activity. For example, changing the ester from a methyl to a propyl group in related piperidine-3-carboxylic acid esters has been shown to be a critical factor for potency at the dopamine (B1211576) transporter. nih.gov In one study, the n-propyl derivative was found to be the most potent among the synthesized compounds. nih.gov This suggests that the size and lipophilicity of the ester group are important for optimal interaction with the target protein.

Furthermore, the ester can be hydrolyzed to the corresponding carboxylic acid, which often results in a different pharmacological profile. For instance, ritalinic acid, the carboxylic acid metabolite of methylphenidate, has little to no pharmacological activity compared to its parent ester. nih.gov

| Ester Modification | Potential Impact |

| Change in Alkyl Chain Length (e.g., methyl, ethyl, propyl) | Can affect potency and lipophilicity. nih.gov |

| Hydrolysis to Carboxylic Acid | Generally leads to a significant change in biological activity, often resulting in an inactive metabolite. nih.gov |

| Conversion to Amide | Creates a different class of compounds with potentially distinct biological activities. acs.org |

Comparative Structure-Activity Profiling with Homologous Compounds (e.g., Methylphenidate)

A comparative analysis of this compound with its homologous compound, methylphenidate (methyl phenyl(piperidin-2-yl)acetate), primarily highlights the critical role of the phenyl group. Methylphenidate is a well-studied central nervous system stimulant that acts as a dopamine and norepinephrine (B1679862) reuptake inhibitor. nih.gov Its pharmacological activity is largely attributed to the presence of the phenyl ring, which is absent in this compound.

The phenyl group in methylphenidate is involved in crucial binding interactions within the dopamine transporter. Therefore, its removal, as in the case of this compound, would be expected to lead to a drastic change in pharmacological activity, likely resulting in a loss of affinity for the monoamine transporters that methylphenidate targets.

Another point of comparison is the ester functionality. Methylphenidate is a methyl ester, while the compound is an ethyl ester. As discussed in section 6.2, this difference in the alkyl portion of the ester can influence potency. In the context of phenidates, the ethyl ester analog (ethylphenidate) is also a known stimulant, indicating that the ethyl group is tolerated. unodc.org However, without the phenyl ring, it is the piperidinylacetate core's interaction with other potential biological targets that would define the activity of this compound.

| Compound | Key Structural Difference from this compound | Primary Biological Target |

| Methylphenidate | Presence of a phenyl group and a methyl ester instead of an ethyl ester. | Dopamine and Norepinephrine Transporters. nih.gov |

| Ethylphenidate | Presence of a phenyl group. | Dopamine and Norepinephrine Transporters. unodc.org |

Metabolic Pathways and Pharmacokinetic Considerations in Research Models

In Vitro Metabolic Studies

In vitro studies using controlled laboratory settings, such as human liver microsomes, are fundamental to elucidating the metabolic pathways of a compound. regulations.gov For ethyl piperidin-2-ylacetate, these studies have focused on its formation via transesterification and its stability under various conditions.

A primary metabolic pathway related to this compound is its formation through the transesterification of methylphenidate in the presence of ethanol (B145695). wikipedia.orgchemeurope.com This reaction occurs primarily in the liver, mediated by the enzyme carboxylesterase 1 (CES1). researchgate.netpharmgkb.org When methylphenidate and ethanol are co-ingested, CES1 can catalyze the replacement of the methyl group of methylphenidate with an ethyl group from ethanol, yielding this compound. chemeurope.comresearchgate.net This process is analogous to the formation of cocaethylene (B1209957) from cocaine and alcohol. wikipedia.orgchemeurope.com

Research indicates that this transesterification process is stereoselective. Studies in mice have shown that the conversion of the l-enantiomer (B50610) of methylphenidate to l-ethylphenidate (B12724745) is favored over the conversion of the d-enantiomer. researchgate.net While only a small percentage of consumed methylphenidate is converted to ethylphenidate, the co-ingestion of alcohol can increase the plasma concentrations of the pharmacologically active d-methylphenidate by up to 40%. wikipedia.orgwikipedia.org

In vitro studies using rat liver preparations have also demonstrated the carboxylesterase-mediated transesterification of methylphenidate in the presence of ethanol. researchgate.net

The stability of the ethyl ester bond in this compound is a critical factor in its metabolism. Ester bonds are susceptible to hydrolysis, a chemical reaction with water that breaks the bond. smolecule.com In biological systems, this hydrolysis is often catalyzed by esterase enzymes.

The expected primary hydrolytic metabolite of this compound is ritalinic acid (2-phenyl-2-piperidine acetic acid), the same major inactive metabolite formed from the hydrolysis of methylphenidate. hud.ac.ukpharmgkb.org This hydrolysis represents a significant deactivation pathway. Although full metabolic studies on ethylphenidate are not extensive, it is anticipated to follow a metabolic profile similar to that of methylphenidate, with hydrolysis to ritalinic acid being a key step. hud.ac.uk The high levels of ritalinic acid detected in post-mortem cases where ethylphenidate was ingested confirm that this hydrolytic pathway occurs in vivo. hud.ac.uk

In vitro studies on other piperidine-containing ethyl esters have shown that the ester group can be hydrolyzed under various conditions. vulcanchem.comevitachem.com For instance, some ethyl ester compounds show hydrolytic sensitivity under basic conditions (pH 9). vulcanchem.com

Further in vitro metabolism studies using human liver microsomes have identified that this compound also undergoes oxidative metabolism. regulations.gov The initial steps involve hydroxylation, leading to two main mono-hydroxylated metabolites. Subsequent reactions include dehydration and ring opening with additional hydroxylation. The principal enzyme implicated in this oxidative metabolism is cytochrome P450 2C19 (CYP2C19), with some involvement from other CYP enzymes. regulations.gov

In Vivo Pharmacokinetic Profiling in Experimental Systems

The pharmacokinetic profile of this compound has been investigated in both animal models and human studies involving the co-ingestion of methylphenidate and ethanol. All available pharmacokinetic data for directly administered ethylphenidate are derived from rodent studies. psychonautwiki.org

In a study involving C57BL/6 mice, the administration of ethylphenidate led to its distribution into both the blood and the brain. researchgate.net Animal studies have shown that ethylphenidate produces stimulant-like effects, such as increased locomotor activity. regulations.gov In mice, ethylphenidate was found to be approximately 80% as effective as methylphenidate in producing a locomotor effect. regulations.gov

Human studies have provided pharmacokinetic data on ethylphenidate following the controlled administration of methylphenidate and ethanol. researchgate.netresearchgate.net In one such study, six healthy subjects received a single oral dose of methylphenidate (20 mg) followed by ethanol (0.6 g/kg). Ethylphenidate was detected in the plasma and urine of all participants. researchgate.net The resulting pharmacokinetic parameters offer insight into its formation and disposition in humans.

Below is a table summarizing the pharmacokinetic findings from a human study.

Table 1: Pharmacokinetic Parameters of Ethylphenidate in Humans Following Co-administration of Methylphenidate and Ethanol

| Parameter | Mean Value (± S.D.) | Reference |

|---|---|---|

| Area Under the Curve (AUC) | 1.2 ± 0.7 ng/ml/h | researchgate.net |

| AUC relative to Methylphenidate | 2.3 ± 1.3% | researchgate.net |

Data from a study with six healthy subjects receiving a single oral dose of methylphenidate (20 mg) and ethanol (0.6 g/kg). researchgate.net

Post-mortem data from cases involving ethylphenidate have also provided information on its distribution and metabolism. In these cases, ritalinic acid was detected in blood and urine, confirming hydrolysis as a major metabolic pathway. hud.ac.uk The concentrations of ethylphenidate in post-mortem femoral blood have been observed to range from 0.026 mg/L to 2.18 mg/L. hud.ac.uk

The table below presents data from a study on the in vivo pharmacokinetic profile of a related compound in a mouse model, illustrating typical parameters measured in such research.

Table 2: Illustrative In Vivo Pharmacokinetic Profile in Mice

| Compound | Dosing Route | Clearance (L/h/kg) | Volume of Distribution (L/kg) | Half-life (h) | Bioavailability (%) |

|---|---|---|---|---|---|

| Compound 13 | IV (1 mg/kg) | 2.16 | 1.4 | 1.6 | N/A |

| Compound 13 | PO (100 mg/kg) | N/A | N/A | N/A | 100% |

This table shows data for compound 13, an EZH2 inhibitor with a piperidine (B6355638) moiety, to illustrate pharmacokinetic parameters evaluated in preclinical mouse models. nih.gov

Regulatory Frameworks and Research Implications for Ethyl Phenyl Piperidin 2 Yl Acetate

Controlled Substances Act (CSA) and International Conventions Impact on Research Access and Conduct

The regulatory landscape for chemical compounds in the United States is primarily dictated by the Controlled Substances Act (CSA), which is enforced by the Drug Enforcement Administration (DEA). The CSA categorizes substances into five schedules based on their potential for abuse, accepted medical use, and safety under medical supervision.

A compound structurally similar to Ethyl piperidin-2-ylacetate, known as ethylphenidate, is classified as a Schedule I controlled substance. federalregister.govfederalregister.gov The chemical name for ethylphenidate is ethyl 2-phenyl-2-(piperidin-2-yl)acetate. federalregister.govfederalregister.gov Schedule I substances are defined as having a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. federalregister.gov The scheduling of ethylphenidate as a Schedule I substance imposes strict regulatory controls on its manufacture, distribution, possession, and research. federalregister.gov

While this compound (CAS 2739-99-3) itself is not explicitly listed as a scheduled substance in the readily available documentation, its potential classification as a controlled substance analogue could subject it to the same regulatory controls as a Schedule I substance. usdoj.gov A controlled substance analogue is a substance that has a chemical structure substantially similar to a controlled substance in Schedule I or II and has a stimulant, depressant, or hallucinogenic effect on the central nervous system that is substantially similar to or greater than that of a controlled substance in Schedule I or II. usdoj.gov

Internationally, the scheduling of substances is addressed by conventions such as the 1971 Convention on Psychotropic Substances. The placement of ethylphenidate into Schedule I of the CSA was, in part, to enable the United States to meet its obligations under this convention. federalregister.gov Therefore, any international research involving this compound would also need to consider the regulations of the host country and relevant international treaties.

The classification of a substance as Schedule I significantly impacts research access. Researchers wishing to study Schedule I substances face a highly regulated and lengthy approval process. This process is designed to prevent diversion and ensure public safety but can also create substantial barriers for legitimate scientific inquiry. google.com

Requirements for Academic Research on Scheduled Substances

Academic research on scheduled substances, particularly those in Schedule I, is subject to a stringent set of requirements from both federal and state authorities. These regulations are designed to ensure the security of the substances and the safety of the research process.

Key requirements for conducting academic research on Schedule I controlled substances include:

DEA Registration: Principal investigators must obtain a specific registration from the DEA to conduct research with Schedule I substances. This is a separate registration from any they may hold for other scheduled substances.

State Licensing: In addition to federal registration, researchers must also comply with state-level licensing and registration requirements, which can vary by state.

Research Protocol Approval: A detailed research protocol must be submitted to the DEA for approval. This protocol must outline the study's objectives, methodology, and the quantity of the substance to be used.

Security Measures: Researchers must implement stringent security measures for the storage of Schedule I substances. This often includes a safe or vault with specific security features to prevent unauthorized access.

Record-Keeping: Meticulous records must be kept detailing the acquisition, use, and disposal of all scheduled substances. These records are subject to inspection by the DEA.

Background Checks: All personnel who will have access to the controlled substances must undergo thorough background checks.

Disposal: The disposal of any unused or expired scheduled substances must be done in accordance with DEA regulations, which often involves specific procedures and documentation.

The process of obtaining the necessary approvals and maintaining compliance can be complex and time-consuming, often posing a significant administrative burden on academic researchers.

Interactive Data Table: Key Regulatory Considerations for Research on Scheduled Substances

| Regulatory Aspect | Requirement | Governing Body | Impact on Research |

| Substance Classification | Determination of scheduling (I-V) or analogue status. | DEA | Dictates the level of regulatory control and security required. |

| Researcher Registration | Separate registration for Schedule I research. | DEA, State Agencies | A prerequisite for legally obtaining and using the substance. |

| Protocol Submission | Detailed plan of research must be approved. | DEA | Ensures the scientific merit and safety of the proposed research. |

| Security | Secure storage in a safe or vault. | DEA | Prevents diversion and unauthorized access. |

| Record-Keeping | Comprehensive logs of all substance transactions. | DEA | Ensures accountability and allows for auditing. |

| Personnel Screening | Background checks for all individuals with access. | DEA, Institution | Mitigates the risk of internal diversion. |

| Disposal | Adherence to specific disposal procedures. | DEA | Prevents environmental contamination and illicit use of waste. |

Future Directions and Emerging Research Avenues for Ethyl Phenyl Piperidin 2 Yl Acetate Research

Development of Novel Therapeutic Agents based on Piperidine (B6355638) Scaffolds